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Compound of Interest

3-Bromo-5-chloro-4-
Compound Name:
methylpyridine

Cat. No.: B1445470

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 3-
Bromo-5-chloro-4-methylpyridine

Abstract

3-Bromo-5-chloro-4-methylpyridine is a halogenated heterocyclic compound of significant
interest in synthetic organic chemistry. Its unique substitution pattern on the pyridine core—a
privileged scaffold in medicinal chemistry—renders it a versatile building block for the
development of complex molecular architectures.[1] The presence of distinct halogen atoms at
the 3- and 5-positions provides orthogonal reactivity, enabling selective functionalization
through various cross-coupling and substitution reactions. This guide provides a
comprehensive technical overview of its molecular structure, details a plausible synthetic
pathway with mechanistic considerations, outlines methods for its structural elucidation, and
explores its applications, particularly in the fields of pharmaceutical and agrochemical research.

Introduction: The Significance of Substituted
Pyridines

The pyridine ring is a foundational structural motif in a multitude of biologically active
compounds, including pharmaceuticals, natural products, and agrochemicals.[2] Its ability to
act as a hydrogen bond acceptor and its tunable electronic properties make it a cornerstone in
drug design. The strategic incorporation of substituents, particularly halogens, onto the pyridine
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scaffold is a key strategy for modulating a molecule's physicochemical properties, such as
lipophilicity and metabolic stability, as well as its target-binding affinity.[3][4]

3-Bromo-5-chloro-4-methylpyridine (CAS No: 1260010-08-9) has emerged as a valuable
intermediate for this purpose.[5][6] Its structure is primed for sequential, site-selective
modifications, making it an ideal starting point for constructing libraries of novel compounds for
screening and development.[3][7]

Molecular Structure and Physicochemical
Properties

The structural and electronic attributes of 3-Bromo-5-chloro-4-methylpyridine are central to
its chemical behavior. The electron-withdrawing nature of the nitrogen atom and the two
halogen substituents creates an electron-deficient aromatic system, influencing its reactivity in
both nucleophilic and electrophilic substitution reactions.

Key ldentifiers:

e IUPAC Name: 3-bromo-5-chloro-4-methylpyridine[8]
e CAS Number: 1260010-08-9[8]

e Molecular Formula: CeHsBrCIN[8]

« SMILES: CC1=C(C=NC=C1Cl)Br[8]

e InChl Key: LDFVQFBZBAVFSN-UHFFFAOYSA-N|8]

The key physicochemical properties of the compound are summarized in the table below. The
predicted XLogP3 value of 2.5 indicates moderate lipophilicity, a crucial parameter in drug
design for membrane permeability.[3]
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Property Value Source
Molecular Weight 206.47 g/mol [8]
Monoisotopic Mass 204.92939 Da [8]
Physical State Solid [3]
Melting Point 65-69 °C [3]
XLogP3 (Predicted) 2.5 [8]
Polar Surface Area 12.89 A2 [4]

Synthesis and Mechanistic Considerations

The synthesis of highly substituted pyridines can be achieved through various classical and
modern methodologies, often involving multi-step sequences to achieve the desired
regiochemistry.[1][2][9][10] A plausible and efficient route to 3-Bromo-5-chloro-4-
methylpyridine would likely start from a readily available precursor such as 4-methylpyridine
and involve sequential, directed halogenation steps.

The rationale behind a multi-step approach is to control the regioselectivity of the halogenation.
Direct poly-halogenation of 4-methylpyridine can lead to a mixture of products that are difficult
to separate. A more controlled synthesis might involve the Sandmeyer reaction, a reliable
method for introducing halogens onto an aromatic ring via a diazonium salt intermediate.

Proposed Synthetic Workflow

The following diagram outlines a logical, three-step synthetic pathway starting from 4-methyl-3-
nitropyridine. This approach leverages the directing effects of the substituents to install the
bromine and chlorine atoms at the desired positions.
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Step 1: Reduction

4-Methyl-3-nitropyridine

Hz2, Pd/C
Methanol

3-Amino-4-methylpyridine

Step 2: Sandmeyer Bromination

3-Amino-4-methylpyridine

1. NaNOz, HBr
2. CuBr

3-Bromo-4-methylpyridine

Step 3: Electrophilic Chlorination

3-Bromo-4-methylpyridine

Clz, Lewis Acid
(e.g., AICl3)

3-Bromo-5-chloro-4-methylpyridine

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 3-Bromo-5-chloro-4-methylpyridine.
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Experimental Protocol

Step 1: Reduction of 4-Methyl-3-nitropyridine

Dissolve 4-methyl-3-nitropyridine (1.0 eq) in methanol in a hydrogenation vessel.[11]
Add a catalytic amount of 10% Palladium on carbon (Pd/C).[11]

Pressurize the vessel with hydrogen gas (e.g., 0.5 MPa) and heat to approximately 30-40 °C.
[11]

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Cool the reaction, filter through a pad of diatomaceous earth to remove the catalyst, and
concentrate the filtrate under reduced pressure to yield 3-amino-4-methylpyridine.[11]

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic

nitro groups to amines with high yield.[11] Methanol is a suitable solvent that readily dissolves

the starting material and does not interfere with the reaction.

Step 2: Sandmeyer Bromination of 3-Amino-4-methylpyridine

Suspend 3-amino-4-methylpyridine (1.0 eq) in an aqueous solution of hydrobromic acid
(HBr) at 0 °C.

Slowly add a solution of sodium nitrite (NaNO:z) in water, maintaining the temperature below
5 °C to form the diazonium salt.

In a separate flask, prepare a solution of copper(l) bromide (CuBr) in HBr.

Add the cold diazonium salt solution to the CuBr solution. Effervescence (N2 gas) will be
observed.

Allow the reaction to warm to room temperature and stir for several hours.

Basify the mixture with a suitable base (e.g., NaOH solution) and extract the product with an
organic solvent (e.g., ethyl acetate).
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» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-bromo-
4-methylpyridine.

Causality: The Sandmeyer reaction is a classic, high-yielding transformation that converts an
aromatic amine into an aryl halide. The use of a diazonium intermediate is crucial for activating
the aromatic ring for nucleophilic substitution by the bromide ion, catalyzed by copper(l).

Step 3: Electrophilic Chlorination of 3-Bromo-4-methylpyridine

» To a solution of 3-bromo-4-methylpyridine (1.0 eq) in a suitable solvent (e.g.,
dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AICI5).

e Cool the mixture and bubble chlorine gas (CIz) through the solution, or add another
chlorinating agent like N-chlorosuccinimide (NCS).

e Monitor the reaction by TLC. The methyl and bromo groups are ortho-, para-directing. The
C5 position is sterically accessible and electronically activated for substitution.

» Upon completion, quench the reaction with water and separate the organic layer.
e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

» Purify the crude product by column chromatography to isolate 3-Bromo-5-chloro-4-
methylpyridine.

Causality: The final chlorination step is an electrophilic aromatic substitution. The Lewis acid
catalyst polarizes the CI-Cl bond, creating a potent electrophile (CI*) that attacks the electron-
rich pyridine ring. The existing substituents direct the incoming electrophile to the C5 position.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of 3-Bromo-5-chloro-4-methylpyridine relies on a
combination of modern spectroscopic techniques. While actual spectra are proprietary to
suppliers, the expected data can be reliably predicted based on the structure.
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Technique Expected Observations

Two singlets in the aromatic region (6 8.0-8.5

ppm) corresponding to the protons at C2 and

tH NMR , : o
C6. One singlet in the aliphatic region (5 2.0-2.5
ppm) for the methyl (CHs) protons.
Six distinct signals: one for the methyl carbon (o
~20 ppm), and five for the sp? carbons of the
13C NMR

pyridine ring, including signals for the C-Br and

C-ClI carbons which would be downfield.

A complex molecular ion (M*) peak cluster
around m/z 205, 207, and 209 due to the natural

Mass Spec (El) isotopic abundance of Bromine (7°Br/~50.7%,
81Br/~49.3%) and Chlorine (3*Cl/~75.8%,
37Cl/~24.2%).

Characteristic peaks for aromatic C-H stretching
(~3000-3100 cm™1), C=C and C=N ring
stretching (~1400-1600 cm~1), and C-Halogen

vibrations in the fingerprint region.

IR Spectroscopy

Reactivity and Applications in Drug Discovery

The utility of 3-Bromo-5-chloro-4-methylpyridine as a synthetic intermediate stems from the
differential reactivity of the two halogen atoms. The C-Br bond is generally more reactive than
the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective
functionalization.

This compound serves as a critical building block in the synthesis of kinase inhibitors and other
bioactive molecules for pharmaceuticals.[3] It is also explored for creating novel pesticides and
herbicides in the agrochemical industry.[3][4]

Representative Reaction: Suzuki-Miyaura Coupling

A common and powerful application is the Suzuki-Miyaura cross-coupling reaction, which forms
a new carbon-carbon bond. This reaction is fundamental to modern drug discovery for
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assembling complex molecular frameworks.
Caption: Suzuki-Miyaura coupling of 3-Bromo-5-chloro-4-methylpyridine.

This selective reaction at the bromine position leaves the chlorine atom intact for subsequent
transformations, such as nucleophilic aromatic substitution or another cross-coupling reaction,
providing a pathway to highly complex, polysubstituted pyridine derivatives.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 3-Bromo-5-chloro-4-methylpyridine is associated with the following hazards:

H302: Harmful if swallowed.[8]

H315: Causes skin irritation.[8]

H319: Causes serious eye irritation.[8]

H335: May cause respiratory irritation.[8]

Standard laboratory safety protocols, including the use of personal protective equipment
(gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory
when working with this compound.

Conclusion

3-Bromo-5-chloro-4-methylpyridine is a strategically important heterocyclic building block
whose value is derived from its pre-installed, differentially reactive halogen handles on the
medicinally relevant pyridine core. Its well-defined structure allows for predictable reactivity,
making it a reliable intermediate for the synthesis of complex molecules targeted for
pharmaceutical and agrochemical applications. A thorough understanding of its synthesis,
spectroscopic properties, and chemical reactivity is essential for researchers aiming to leverage
this compound in the development of novel chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. benchchem.com [benchchem.com]

e 2. pubs.acs.org [pubs.acs.org]

e 3. Buy 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9 [smolecule.com]
¢ 4. innospk.com [innospk.com]

e 5. 3-Bromo-5-chloro-4-methylpyridine - AbacipharmTech-Global Chemical supplier
[abacipharma.com]

e 6. 3-Bromo-5-chloro-4-methylpyridine | 1260010-08-9 [sigmaaldrich.com]
e 7. nbinno.com [nbinno.com]

o 8. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrCIN | CID 68784318 - PubChem
[pubchem.ncbi.nim.nih.gov]

* 9. ASimple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
e 10. pubs.acs.org [pubs.acs.org]

e 11. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents
[patents.google.com]

« To cite this document: BenchChem. [3-Bromo-5-chloro-4-methylpyridine molecular structure].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1445470#3-bromo-5-chloro-4-methylpyridine-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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